molecular formula C16H13NO3 B14520568 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one CAS No. 62827-83-2

1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one

Cat. No.: B14520568
CAS No.: 62827-83-2
M. Wt: 267.28 g/mol
InChI Key: HYMMXSCTQKNTGZ-UHFFFAOYSA-N
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Description

1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes a nitrophenyl group attached to an ethenyl group, further connected to a phenyl ring with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, forming the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents, under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one is unique due to the presence of both the nitrophenyl and ethenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62827-83-2

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

1-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethanone

InChI

InChI=1S/C16H13NO3/c1-12(18)15-8-4-13(5-9-15)2-3-14-6-10-16(11-7-14)17(19)20/h2-11H,1H3

InChI Key

HYMMXSCTQKNTGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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